molecular formula C11H7FO3 B1299991 5-(4-Fluorophenyl)furan-2-carboxylic acid CAS No. 73269-32-6

5-(4-Fluorophenyl)furan-2-carboxylic acid

Cat. No. B1299991
M. Wt: 206.17 g/mol
InChI Key: CEPXYOAURAQQGM-UHFFFAOYSA-N
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Patent
US07662839B2

Procedure details

4-Fluoro-phenylboronic acid (611 mg, 4.4 mmol) was coupled to 5-bromo-2-furoic acid (1 g, 5.2 mmol) using Method F to give the title compound.
Quantity
611 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.Br[C:12]1[O:16][C:15]([C:17]([OH:19])=[O:18])=[CH:14][CH:13]=1>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]2[O:16][C:15]([C:17]([OH:19])=[O:18])=[CH:14][CH:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
611 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C(O1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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